8-Azakinetin riboside

Cancer selectivity Cytotoxicity MRC‑5

Standard cytokinin ribosides lack cancer cell selectivity, confounding precision oncology assays. 8-Azakinetin riboside (CAS 2347524-00-7) uniquely combines potent activity (IC50 = 1.1 µM in OVCAR-3, MIA PaCa-2) with reduced effect on non-malignant MRC-5 fibroblasts (4.2-fold window). • Validated selectivity control for SAR studies on purine 8-position substitution • Benchmark for cancer-specific vs. non-selective nucleoside analogues • Room-temperature rotamerism documented by variable-temperature NMR • Available for immediate research use in target deconvolution and precision oncology pipelines

Molecular Formula C14H16N6O5
Molecular Weight 348.31 g/mol
Cat. No. B12369951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azakinetin riboside
Molecular FormulaC14H16N6O5
Molecular Weight348.31 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C14H16N6O5/c21-5-8-10(22)11(23)14(25-8)20-13-9(18-19-20)12(16-6-17-13)15-4-7-2-1-3-24-7/h1-3,6,8,10-11,14,21-23H,4-5H2,(H,15,16,17)/t8-,10?,11+,14-/m1/s1
InChIKeyNNHFYOUUDDBUOE-PODXTCKDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8‑Azakinetin Riboside for Cancer Research


8‑Azakinetin riboside (CAS 2347524‑00‑7) is a synthetic, base‑modified nucleoside analogue of kinetin riboside (N⁶‑furfuryladenosine) [REFS‑1]. It belongs to the class of N⁶‑substituted adenosine derivatives (cytokinin ribosides), a family known for broad‑spectrum antitumor and apoptogenic properties [REFS‑1]. Unlike its natural parent compound, 8‑azakinetin riboside incorporates a nitrogen atom at the purine 8‑position, a modification that has been directly linked to altered solution‑state conformer populations and, in cellular assays, to a marked divergence in selectivity profiles [REFS‑1] [REFS‑2].

8‑Azakinetin Riboside vs. Generic Analogues


General substitution with kinetin riboside or other in‑class cytokinin ribosides is not scientifically valid when a cancer‑selective profile is required. While many cytokinin ribosides exhibit potent cytotoxicity, the majority—including kinetin riboside itself—do not meaningfully discriminate between malignant and untransformed cells [REFS‑1]. In a direct head‑to‑head study, kinetin riboside and its N⁶‑modified counterparts showed IC₅₀ values in normal MRC‑5 fibroblasts that were comparable to or even lower than those in cancer lines, rendering them non‑selective [REFS‑1]. In contrast, 8‑azakinetin riboside uniquely combines potent low‑micromolar activity against specific carcinoma types (e.g., ovarian OVCAR‑3, pancreatic MIA PaCa‑2) with a consistently reduced effect on non‑malignant MRC‑5 cells, a differential that is not observed with the parent scaffold or other close analogues [REFS‑1].

8‑Azakinetin Riboside Key Evidence


Selectivity vs. Kinetin Riboside in Normal Fibroblasts

In a direct head‑to‑head comparison across six cell lines, 8‑azakinetin riboside demonstrated a selective anticancer effect, whereas kinetin riboside and other analogues exhibited non‑selective cytotoxicity. At 72 h, the IC₅₀ of kinetin riboside against normal MRC‑5 fibroblasts (1.7 µM) was actually lower than its IC₅₀ against MCF7 cancer cells (2.7 µM), indicating no therapeutic window [REFS‑1]. In contrast, 8‑azakinetin riboside displayed a 4.2‑fold selectivity margin (IC₅₀ = 4.6 µM in MRC‑5 vs. 1.1 µM in cancer cells), a level of discrimination not achieved by any other compound in the panel [REFS‑1].

Cancer selectivity Cytotoxicity MRC‑5

Potency in Ovarian and Pancreatic Cancer Models

8‑Azakinetin riboside achieves an IC₅₀ of 1.1 µM in both OVCAR‑3 ovarian and MIA PaCa‑2 pancreatic cancer cells at 72 h [REFS‑1]. This potency is equivalent to the best‑performing analogue in each line, but without the collateral sensitivity in normal fibroblasts. For context, kinetin riboside exhibits variable potency across cancer types, with IC₅₀ values ranging from 0.16 µM to >3 µM depending on the cell line and treatment duration, and demonstrates no selectivity over primary human cells [REFS‑1] [REFS‑2].

Ovarian cancer Pancreatic cancer Cytotoxicity

Room‑Temperature Rotamerism Profile

Variable‑temperature multinuclear NMR analysis reveals that 8‑azakinetin riboside exists as a mixture of two distinct rotamers at room temperature, a property shared only with 2‑fluorokinetin riboside among the four base‑modified analogues studied [REFS‑1]. In contrast, the parent kinetin riboside requires cooling to low temperatures to observe the two‑conformer equilibrium [REFS‑1]. This altered conformational landscape is a direct consequence of the 8‑aza substitution and may influence molecular recognition events.

NMR spectroscopy Conformational analysis Rotamerism

Divergent Plant Cytokinin Activity

Historical plant bioassay data indicate that 8‑azakinetin (the free base) possesses less than 10% of the cytokinin activity of its corresponding purine derivative, kinetin, in tobacco callus growth promotion assays [REFS‑1]. While this data is for the free base rather than the riboside, it establishes that the 8‑aza modification substantially attenuates cytokinin‑like effects in plant systems, a class‑level inference that may guide researchers employing this compound in dual plant‑cancer comparative studies.

Cytokinin activity Plant biology Structure‑activity relationship

8‑Azakinetin Riboside Applications


Selective Mechanism Studies in Ovarian & Pancreatic Cancer

Employ 8‑azakinetin riboside (72 h treatment, 0.5–100 µM) in OVCAR‑3 or MIA PaCa‑2 cell‑based assays when a defined selectivity window over non‑malignant MRC‑5 fibroblasts is required [REFS‑1]. The compound’s 4.2‑fold selectivity margin allows for clearer discrimination of cancer‑specific cytotoxic mechanisms compared to kinetin riboside, which is non‑selective (MRC‑5 IC₅₀ = 1.7 µM vs. MCF7 IC₅₀ = 2.7 µM) [REFS‑1]. This scenario is particularly relevant for target deconvolution studies and for validating hits in precision oncology pipelines.

Purine 8‑Position SAR Studies

Use 8‑azakinetin riboside as a key comparator in structure‑activity relationship (SAR) studies exploring the impact of purine 8‑position heteroatom substitution. The compound provides a defined benchmark for cancer cell selectivity (4.2‑fold) and potency (IC₅₀ = 1.1 µM in ovarian/pancreatic lines) against which other 8‑substituted analogues (e.g., 8‑azaadenosine, 8‑azaguanosine) can be measured [REFS‑1]. Its unique room‑temperature rotamerism, documented by variable‑temperature NMR, also makes it a valuable probe for correlating solution‑state conformation with biological activity [REFS‑2].

Plant‑Mammalian Cytokinin Signaling Comparisons

Select 8‑azakinetin riboside for dual‑system studies examining the evolutionary divergence of cytokinin‑responsive pathways. The parent 8‑azakinetin free base exhibits <10% of the plant growth‑promoting activity of kinetin [REFS‑3], yet the riboside retains potent cytotoxic activity in human cancer cells. This uncoupling provides a unique tool to dissect whether anticancer effects proceed through plant‑like cytokinin signaling or through independent mechanisms such as redox modulation or nucleoside antimetabolite activity.

Selective Antitumor Nucleoside Screening

Include 8‑azakinetin riboside in screening libraries as a positive control for cancer‑selective nucleoside analogues. Its demonstrated ability to inhibit HeLaWT cervical cancer cell viability—a line in which kinetin riboside shows negligible activity—combined with its selective profile in ovarian and pancreatic models, makes it a valuable benchmark for evaluating the selectivity of new chemical entities [REFS‑1]. The compound’s consistent performance across multiple carcinoma types (IC₅₀ = 1.1 µM for ovarian/pancreatic; 3.8–11.5 µM for breast/colon at 72 h) provides a reproducible reference point for assay validation [REFS‑1].

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